molecular formula C14H11NO2 B14125772 1-Nitro-2-(1-phenylvinyl)benzene

1-Nitro-2-(1-phenylvinyl)benzene

Cat. No.: B14125772
M. Wt: 225.24 g/mol
InChI Key: SFULVGCNUGYRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-(1-phenylvinyl)benzene is an organic compound characterized by a nitro group (-NO2) and a phenylvinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-(1-phenylvinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of a suitable precursor, such as 1-phenylvinylbenzene, using a nitrating agent like nitric acid in the presence of sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol, or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to 1-amino-2-(1-phenylvinyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-2-(1-phenylvinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-2-(1-phenylvinyl)benzene in chemical reactions typically involves the electrophilic nature of the nitro group. The nitro group can activate the benzene ring towards nucleophilic attack, facilitating substitution reactions. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amine, involving intermediate stages such as nitroso and hydroxylamine derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylvinyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in synthetic applications, making it a valuable compound in organic chemistry .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-nitro-2-(1-phenylethenyl)benzene

InChI

InChI=1S/C14H11NO2/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16)17/h2-10H,1H2

InChI Key

SFULVGCNUGYRQH-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.